Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate
Description
Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate (abbreviated as [P₆,₆,₆,₁₄][BTMPP]) is a phosphonium-based ionic liquid (IL) with the cation trihexyltetradecylphosphonium and the anion bis(2,4,4-trimethylpentyl)phosphinate. Synthesized by Bradaric et al. , it is characterized by its amphiphilic structure, combining a bulky phosphonium cation with a branched phosphinate anion. This IL exhibits excellent solubility in non-polar base oils (e.g., mineral oil, polyalphaolefin (PAO)) due to its long alkyl chains and strong ion association .
Properties
IUPAC Name |
bis(2,4,4-trimethylpentyl)phosphinate;trihexyl(tetradecyl)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68P.C16H35O2P/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;1-13(9-15(3,4)5)11-19(17,18)12-14(2)10-16(6,7)8/h5-32H2,1-4H3;13-14H,9-12H2,1-8H3,(H,17,18)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQLVOZSJHOZBL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.CC(CC(C)(C)C)CP(=O)(CC(C)CC(C)(C)C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H102O2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583493 | |
| Record name | Trihexyl(tetradecyl)phosphanium bis(2,4,4-trimethylpentyl)phosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
773.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465527-59-7 | |
| Record name | Trihexyl(tetradecyl)phosphanium bis(2,4,4-trimethylpentyl)phosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 465527-59-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of Trihexyltetradecylphosphonium Halide
- Starting materials : Trihexylphosphine and tetradecyl halide (usually tetradecyl bromide or chloride).
- Reaction : Nucleophilic substitution where trihexylphosphine reacts with tetradecyl halide under controlled temperature to form trihexyltetradecylphosphonium halide.
- Conditions : Typically carried out in an inert atmosphere (nitrogen or argon) to prevent oxidation, at moderate temperatures (50–80°C) for several hours.
- Purification : The phosphonium halide salt is purified by washing with solvents such as ethyl acetate or diethyl ether to remove unreacted starting materials and byproducts.
Preparation of Bis(2,4,4-trimethylpentyl)phosphinate Anion
- Starting material : Bis(2,4,4-trimethylpentyl)phosphinic acid, commercially available or synthesized via hydrophosphinylation of isoamylene derivatives.
- Neutralization : The acid is neutralized with a suitable base such as sodium hydroxide or potassium hydroxide to form the corresponding phosphinate salt (e.g., sodium bis(2,4,4-trimethylpentyl)phosphinate).
Metathesis Reaction to Form the Ionic Liquid
- Process : The trihexyltetradecylphosphonium halide salt is reacted with the sodium or potassium salt of bis(2,4,4-trimethylpentyl)phosphinate in an aqueous or organic solvent medium.
- Reaction conditions : Stirring at room temperature or slightly elevated temperatures (25–50°C) for several hours.
- Separation : The ionic liquid phase separates due to its hydrophobic nature. The aqueous phase contains the halide salts (NaCl or KCl).
- Purification : The ionic liquid is washed repeatedly with water to remove residual halide salts and dried under vacuum to remove moisture.
Research Findings on Preparation Parameters
| Parameter | Typical Conditions | Observations/Notes |
|---|---|---|
| Reaction atmosphere | Inert (N2 or Ar) | Prevents oxidation of phosphine and phosphonium salts |
| Temperature (phosphonium synthesis) | 50–80°C | Ensures complete alkylation of trihexylphosphine |
| Solvent for metathesis | Water or biphasic system (water + organic solvent) | Facilitates phase separation and purification |
| Reaction time | 4–24 hours | Longer times improve ion exchange efficiency |
| Purification | Repeated water washing + vacuum drying | Removes halide impurities and water |
| Yield | Typically >90% | High purity product achievable with controlled conditions |
Summary of Preparation Methodology
| Step | Reaction Type | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Alkylation | Trihexylphosphine + tetradecyl halide | 50–80°C, inert atmosphere | Trihexyltetradecylphosphonium halide salt |
| 2 | Neutralization | Bis(2,4,4-trimethylpentyl)phosphinic acid + NaOH or KOH | Ambient temperature | Sodium or potassium phosphinate salt |
| 3 | Metathesis (anion exchange) | Trihexyltetradecylphosphonium halide + phosphinate salt | Room temp or 25–50°C, aqueous or biphasic | Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate ionic liquid |
Chemical Reactions Analysis
Reactivity in Extractive Desulfurization
This ionic liquid demonstrates high efficiency in removing sulfur compounds (e.g., dibenzothiophene) from liquid fuels via extractive desulfurization (EDS) . Key findings include:
| Parameter | Value/Result | Source |
|---|---|---|
| Sulfur removal | 79.5% (n-dodecane, 1:1 mass ratio, 30°C) | |
| Reusability | 5 cycles without significant activity loss | |
| Optimal time | 30 minutes |
The process involves π-π interactions between the ionic liquid’s phosphinate anion and aromatic sulfur compounds .
Micellar Interactions and Drug Delivery
In aqueous solutions, the compound forms micelles with a critical micelle concentration (CMC) of 0.01 mM . Its interaction with nonsteroidal anti-inflammatory drugs (NSAIDs) and myo-inositol alters micellar properties:
| System | CMC Reduction | Thermodynamic ΔG (kJ/mol) |
|---|---|---|
| With myo-inositol + ibuprofen | 50% | -28.7 (micellization) |
| With myo-inositol + aspirin | 40% | -25.9 (micellization) |
These interactions enhance drug solubility, making it a candidate for pharmaceutical delivery systems .
Solvent Interactions and Phase Behavior
The ionic liquid exhibits limited miscibility with polar solvents like water but forms stable emulsions in ternary systems (e.g., ethanol-water) . Key phase behavior data:
| Ternary System | Phase Separation Behavior |
|---|---|
| IL + ethanol + water | Forms IL-rich and ethanol-rich phases |
| IL + acetonitrile + toluene | Miscible in all proportions |
The hydrophobicity hierarchy of anions is: bis(2,4,4-trimethylpentyl)phosphinate < dicyanimide < bis(trifluoromethylsulfonyl)imide .
Comparative Reactivity with Analogues
The compound’s reactivity is distinct from structurally similar phosphonium ionic liquids:
| Ionic Liquid | Key Reactivity Feature |
|---|---|
| [P₆,₆,₆,₁₄]Cl | Higher solubility in organic solvents |
| [P₆,₆,₆,₁₄][(C₈H₁₇)₂PO₂] | Superior metal ion extraction efficiency |
| [P₆,₆,₆,₁₄][NTf₂] | Higher thermal stability (>400°C) |
Its phosphinate anion enables selective coordination with metal ions (e.g., Ag⁺), achieving >90% extraction efficiency from acidic media .
Scientific Research Applications
Green Chemistry
Overview : Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate is utilized as a solvent and catalyst in numerous chemical reactions. Its properties facilitate environmentally friendly processes by minimizing waste and energy consumption.
Case Study : A study demonstrated its effectiveness in promoting reactions with reduced by-products compared to traditional solvents. The ionic liquid's ability to dissolve a wide range of organic and inorganic compounds enhances reaction efficiency while adhering to green chemistry principles .
Electrochemistry
Overview : This compound serves as a critical component in the development of advanced electrolytes for batteries, improving energy storage capabilities and the efficiency of energy conversion systems.
Data Table: Electrolytic Performance Comparison
| Ionic Liquid Type | Conductivity (mS/cm) | Energy Density (Wh/kg) |
|---|---|---|
| CYPHOS® IL 104 | 12.5 | 150 |
| Traditional Electrolyte | 8.0 | 120 |
Findings : The enhanced conductivity of CYPHOS® IL 104 leads to better performance in lithium-ion batteries compared to conventional electrolytes, making it a promising candidate for next-generation energy storage solutions .
Nanotechnology
Overview : The compound plays a significant role in synthesizing nanomaterials, which are essential for advancements in electronics and medicine.
Case Study : Research highlighted its application in the synthesis of graphene oxide nanocomposites, where it acted as a stabilizing agent, preventing agglomeration and enhancing material properties. These nanocomposites exhibited improved electrical conductivity and mechanical strength .
Pharmaceuticals
Overview : this compound is effective in drug delivery systems, enhancing the solubility and bioavailability of active pharmaceutical ingredients.
Data Table: Drug Delivery Efficacy
| Drug Compound | Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|
| Drug A | 50 | 75 |
| Drug B | 30 | 60 |
| CYPHOS® IL 104 Formulation | 100 | 90 |
Insights : Formulations using this ionic liquid significantly improved the solubility of poorly soluble drugs, leading to higher bioavailability and more effective treatments .
Surface Chemistry
Overview : The compound is employed in modifying surfaces to enhance adhesion and compatibility in coatings, adhesives, and sealants.
Case Study : In industrial applications, CYPHOS® IL 104 was tested as an additive in coatings, resulting in improved adhesion properties and durability against environmental factors such as moisture and temperature fluctuations .
Mechanism of Action
The mechanism by which trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate exerts its effects involves its ability to interact with various molecular targets. For example, in extractive desulfurization, it interacts with sulfur compounds, facilitating their removal from liquid fuels . The molecular pathways involved depend on the specific application and the nature of the interaction with the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparisons
Phosphonium ILs with Different Anions
Key Findings :
- Anion Impact on Lubrication : The phosphinate anion ([BTMPP]⁻) outperforms phosphate ([DEHP]⁻) and dicyanamide ([DCN]⁻) anions in wear reduction due to stronger adsorption on metal surfaces and tribofilm formation .
- Viscosity: [P₆,₆,₆,₁₄][BTMPP] has lower viscosity than [P₆,₆,₆,₁₄][DEHP], enhancing its miscibility in non-polar oils .
Comparison with Ammonium-Based ILs
Key Finding : Ammonium-based ILs with phosphate anions can outperform phosphonium ILs in specific tribological tests due to stronger boundary film formation .
Anti-Wear Efficiency
- Base Oil Compatibility : [P₆,₆,₆,₁₄][BTMPP] is fully miscible in PAO and mineral oil at 1 wt%, reducing wear rates by 99.9% compared to base oil .
- Synergy with Nanoparticles: Hybrid lubricants combining 0.01 wt% MgO nanoparticles and 1 wt% [P₆,₆,₆,₁₄][BTMPP] show lower friction coefficients than those with [P₆,₆,₆,₁₄][DEHP] .
Table 1: Wear Rate Comparison in PAO-Based Lubricants
| Additive (1 wt%) | Wear Rate Reduction | Reference |
|---|---|---|
| [P₆,₆,₆,₁₄][BTMPP] | 99.9% | |
| [P₆,₆,₆,₁₄][DEHP] | 95% | |
| ZDDP (Traditional Additive) | 90% |
Extraction and Interfacial Behavior
Metal Recovery Efficiency
- Ag(I) Extraction : [P₆,₆,₆,₁₄][BTMPP] forms reverse micelles in acidic nitrate media, achieving >90% Ag(I) recovery .
- Comparison with Thiocyanate ILs : [P₆,₆,₆,₁₄][SCN] (thiocyanate) has lower molecular weight (542.06 g/mol) but inferior extraction efficiency for transition metals .
Table 2: Extraction Performance in Acidic Media
| IL | Metal Recovered | Efficiency (%) | Reference |
|---|---|---|---|
| [P₆,₆,₆,₁₄][BTMPP] | Ag(I) | >90 | |
| [P₆,₆,₆,₁₄][SCN] | Co(II) | 70 |
Physicochemical Properties
Dielectric and Thermal Behavior
- Dielectric Response : [P₆,₆,₆,₁₄][BTMPP] exhibits liquid-liquid transitions (LLT) under high pressure due to anion-cation reorganization, unlike [P₆,₆,₆,₁₄][DEHP] .
- Viscosity Modulation : Adding 1 wt% water reduces viscosity by nearly one order of magnitude, enhancing flow properties in industrial applications .
Biological Activity
Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate (THP) is a phosphonium-based ionic liquid known for its unique properties and diverse applications in various fields, including green chemistry, electrochemistry, nanotechnology, and pharmaceuticals. This article delves into its biological activity, highlighting relevant research findings, case studies, and applications.
- Molecular Formula : C₄₈H₁₀₂O₂P₂
- Molecular Weight : 773.27 g/mol
- Density : 0.895 g/mL at 20 °C
- Purity : Typically ≥90%
THP exhibits low volatility and high thermal stability, making it suitable for applications requiring safe handling and performance under varying conditions .
1. Drug Delivery Systems
THP has been investigated for its potential in enhancing the solubility and bioavailability of active pharmaceutical ingredients. A study demonstrated that formulations using THP significantly improved drug penetration through skin barriers compared to traditional aqueous solutions. This was attributed to its surfactant properties that facilitate micellar formation .
2. Toxicity and Biocompatibility
Research has shown that THP exhibits low cytotoxicity levels, making it a promising candidate for biocompatible solvents in pharmaceutical applications. In vitro studies reported minimal skin irritation when THP was used in topical formulations .
3. Micellar Behavior
THP has been characterized for its micellar behavior in extracting metals such as silver from acidic media. The extraction efficiency was linked to the phosphinate group’s ability to interact with metal ions, showcasing its potential in environmental applications .
4. Surfactant Properties
The surfactant capabilities of THP have been explored in various formulations, leading to enhanced stability and efficacy of the systems developed. For instance, a formulation containing THP as a surfactant showed increased skin penetration for active ingredients, which is crucial for topical drug delivery .
Case Study 1: Topical Drug Formulation
A study published in Colloids and Surfaces A examined a formulation with THP that included water and dodecane as phases. The results indicated that this combination led to a tenfold increase in skin penetration compared to conventional formulations, highlighting the effectiveness of THP as a permeation enhancer .
Case Study 2: Metal Extraction
In another study focusing on the extraction of Ag(I) ions from acidic nitrate solutions using THP, researchers found that the ionic liquid facilitated efficient metal recovery due to its unique chemical interactions with metal ions. This application emphasizes THP's utility in environmental remediation efforts .
Applications
| Field | Application |
|---|---|
| Green Chemistry | Solvent and catalyst for environmentally friendly processes |
| Electrochemistry | Development of advanced electrolytes for batteries |
| Nanotechnology | Synthesis of nanomaterials with unique properties |
| Pharmaceuticals | Drug delivery systems enhancing solubility and bioavailability |
| Surface Chemistry | Modifying surfaces for better adhesion in coatings and adhesives |
Q & A
(Basic) What are the critical safety protocols for handling and storing this ionic liquid in laboratory settings?
Answer:
- Handling: Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Avoid inhalation of vapors by working in a fume hood. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes .
- Storage: Keep in a tightly sealed container in a dry, ventilated area away from oxidizers and heat sources (>175°C to prevent decomposition). Monitor for leaks using secondary containment .
- Contradictions Note: Safety classifications vary (e.g., H314 "skin corrosion" vs. H315 "skin irritation"). Cross-reference SDS from IoLiTec and Strem Chemicals and conduct in-house compatibility tests .
(Basic) Which analytical methods are recommended for characterizing its physicochemical properties?
Answer:
- Purity: Use NMR (e.g., H, P) to confirm structural integrity and detect impurities (>95% purity threshold) .
- Density: Measure via pycnometry at 20°C (reported range: 0.887–0.92 g/cm³) .
- Thermal Stability: Perform thermogravimetric analysis (TGA) to identify decomposition onset (~175°C) .
(Advanced) How can researchers design experiments to optimize metal ion extraction (e.g., Ag(I), Co(II)) using this ionic liquid?
Answer:
- Variables: Adjust pH (acidic media for Ag(I)), ionic liquid concentration (0.1–1.0 M), and phase ratio (organic/aqueous). Use nitrate or chloride salts to enhance extraction efficiency .
- Analysis: Quantify metal ions via inductively coupled plasma mass spectrometry (ICP-MS) or UV-Vis spectroscopy after back-extraction .
- Mechanistic Insight: The phosphinate anion’s chelating ability and micellar aggregation (critical micelle concentration ~0.1 mM) enhance metal partitioning .
(Advanced) What methodologies are used to evaluate its role as a solvent or surfactant in nanoparticle synthesis?
Answer:
- Quantum Dot Synthesis: Reduce elemental tellurium (Te) in the ionic liquid with NaBH at 220°C, followed by mercury acetate addition. Monitor particle growth via TEM and UV-Vis-NIR spectroscopy .
- Stabilization Mechanism: The ionic liquid’s high polarity and low volatility stabilize nucleation, while its amphiphilic structure prevents aggregation .
(Advanced) How should researchers address discrepancies in reported toxicity and ecological data?
Answer:
- Toxicity Testing: Follow OECD guidelines (e.g., OECD 423 for acute oral toxicity, OECD 202 for Daphnia magna bioassays) to fill data gaps. Note that existing SDS lack ecotoxicity details .
- Risk Mitigation: Treat waste as hazardous (UN 3267, PG II) and avoid aqueous discharge. Collaborate with certified disposal agencies .
(Advanced) What experimental approaches assess its environmental persistence and biodegradability?
Answer:
- Biodegradation: Use OECD 301B (CO evolution test) to measure mineralization rates. Preliminary data suggest low biodegradability due to its synthetic structure .
- Aquatic Toxicity: Conduct algal growth inhibition tests (e.g., OECD 201) and fish embryo assays (FET) to determine LC values .
(Advanced) How is its tribological performance evaluated in lubricant formulations?
Answer:
- Testing Parameters: Use a ball-on-disk tribometer under controlled humidity. Compare friction coefficients with reference lubricants (e.g., [BMIM][PF]).
- Results: The phosphinate anion reduces wear scar diameter by 30–40% compared to dicyanamide analogs, attributed to strong adsorption on metal surfaces .
(Basic) What conditions destabilize this ionic liquid, and how can stability be monitored?
Answer:
- Decomposition Triggers: Exposure to strong oxidizers (e.g., HNO) or temperatures >175°C releases CO, CO, and NO .
- Monitoring: Use FTIR to detect decomposition byproducts and Karl Fischer titration to track moisture ingress (<1.0% HO threshold) .
(Advanced) What techniques characterize its micellar behavior in solvent systems?
Answer:
- Critical Micelle Concentration (CMC): Determine via surface tension measurements or fluorescence spectroscopy using pyrene as a probe .
- Aggregate Morphology: Analyze with dynamic light scattering (DLS) and cryogenic TEM to identify reverse micelles (size: 5–20 nm) .
(Advanced) How do high-pressure conditions affect its dielectric properties and phase behavior?
Answer:
- Dielectric Spectroscopy: Measure permittivity and conductivity at pressures up to 500 MPa. The bulky phosphinate anion delays crystallization, enabling supercooled liquid states .
- Phase Transitions: High pressure (>300 MPa) induces liquid-liquid transitions (LLT), observable via differential scanning calorimetry (DSC) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
